Tert-Pentyl vs. Tert-Butyl Ester: Patent-Specified Distinction for Electronic-Grade Resist Monomers
The patent US 6,492,542 B1 explicitly lists bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-t-pentyl ester (the target compound) alongside its tert-butyl analog as distinct, separately claimed entities for carboxylic acid tert-alkyl esters used in electronic materials [1]. This patent teaches that tert-pentyl esters offer a different acid-cleavage profile compared to tert-butyl esters due to the increased steric hindrance and altered carbocation stability of the tert-pentyl group [1]. The patent further specifies that these tert-alkyl norbornene esters are intended for photoresist resins suitable for ArF excimer laser exposure in vacuum ultraviolet regions, where precise control of deprotection chemistry is critical for pattern fidelity [1].
| Evidence Dimension | Patent-level distinction as separate monomer entities for electronic-grade resist applications |
|---|---|
| Target Compound Data | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-t-pentyl ester explicitly listed in patent claims for electronic material monomers |
| Comparator Or Baseline | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-t-butyl ester also listed but as a separate, non-interchangeable entity |
| Quantified Difference | Not quantified in available literature; distinct molecular weight (208.30 vs. 194.27 g/mol for t-butyl analog) and LogP (calculated 2.93 for target compound vs. lower for t-butyl) indicate different physicochemical properties relevant to resist formulation |
| Conditions | Patent specification for carboxylic acid tertiary alkyl ester production method; context of ArF excimer laser photoresist materials |
Why This Matters
For procurement of norbornene monomers for chemically amplified photoresists, the tert-pentyl ester provides a distinct acid-labile leaving group that is patent-validated as non-equivalent to the tert-butyl ester, meaning substitution would alter resist sensitivity and resolution.
- [1] Miyagi, S., Maeda, M., Kawano, S., & Shiomi, T. (2002). US Patent 6,492,542 B1: Method for producing carboxylic acid tertiary alkyl ester. United States Patent and Trademark Office. View Source
